Methyl 2-(allyloxy)-4-methoxybenzoate
Description
Methyl 2-(allyloxy)-4-methoxybenzoate is a benzoic acid derivative characterized by a methoxy group at the para position (C4) and an allyloxy group at the ortho position (C2) of the aromatic ring. The allyloxy group consists of an oxygen atom bonded to an allyl (CH₂=CHCH₂–) moiety, while the methoxy group (–OCH₃) at C4 contributes to the compound’s electronic and steric properties. This structural configuration distinguishes it from simpler benzoate esters, such as methyl 4-methoxybenzoate, by introducing additional reactivity through the allyl ether functionality.
The allyloxy group may confer unique reactivity, such as participation in [3,3]-sigmatropic rearrangements (e.g., Claisen rearrangement) or radical polymerization, though these applications remain speculative without explicit data.
Potential applications include pharmaceutical intermediates, agrochemicals, or polymer precursors, leveraging the allyl group’s versatility in further functionalization. However, its biological activities (e.g., antimicrobial, antioxidant) remain underexplored compared to structurally related compounds like methyl 4-methoxybenzoate, which exhibits notable antioxidant properties .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 4-methoxy-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-7-16-11-8-9(14-2)5-6-10(11)12(13)15-3/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
JVUCJPMQFNYUDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(allyloxy)-4-methoxybenzoate typically involves the esterification of 2-(allyloxy)-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(allyloxy)-4-methoxybenzoic acid.
Reduction: Formation of 2-(allyloxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-(allyloxy)-4-methoxybenzoate involves its interaction with specific molecular targets. The allyloxy and methoxy groups can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can influence biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The chemical and biological properties of methyl 2-(allyloxy)-4-methoxybenzoate are influenced by its substitution pattern. Below is a comparative analysis with structurally related benzoate derivatives:
Table 1: Structural and Functional Comparison of this compound and Analogues
Research Findings and Hypotheses
- Antioxidant Potential: While methyl 4-methoxybenzoate shows strong antioxidant activity , the allyloxy group’s electron-withdrawing effects in this compound could either enhance or diminish this property, depending on conjugation effects.
- Synthetic Utility : The allyloxy group may serve as a protecting group or participate in cycloaddition reactions, enabling the synthesis of complex heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
